molecular formula C10H9ClN2O3S B3909380 ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate CAS No. 29123-12-4

ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate

Cat. No.: B3909380
CAS No.: 29123-12-4
M. Wt: 272.71 g/mol
InChI Key: ASCKOXMMPDSQNQ-UHFFFAOYSA-N
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Scientific Research Applications

WL-328811 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in modulating immune responses through its interaction with nuclear receptor ROR-gamma.

    Medicine: Potential therapeutic applications in treating autoimmune diseases due to its immunomodulatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

WL-328811 exerts its effects primarily through its interaction with nuclear receptor ROR-gamma. This receptor is involved in the regulation of genes associated with immune responses. By binding to ROR-gamma, WL-328811 can modulate the expression of these genes, thereby influencing immune cell function and potentially reducing inflammation in autoimmune diseases .

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to both cancer and normal cells at high concentrations. Therefore, it is important to use caution when handling this compound and to conduct appropriate safety measures.

Future Directions

There are several future directions for the research on ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Another area of interest is its applications in materials science. This compound has shown promise as a building block for the synthesis of organic semiconductors and light-emitting diodes. Further studies are needed to optimize its properties for these applications.
Conclusion:
This compound is a chemical compound with diverse biological and pharmacological activities. Its potential applications in various fields make it a promising tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its properties for therapeutic and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-328811 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Carbamate Group: This involves the reaction of an appropriate amine with a chloroformate to form the carbamate group.

    Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group into the molecule.

    Cyclopropylamine Addition: The final step involves the addition of cyclopropylamine to the intermediate compound to form the final product, WL-328811.

Industrial Production Methods

Industrial production of WL-328811 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WL-328811 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    BDBM328811: Another compound that interacts with nuclear receptor ROR-gamma.

    Tamsulosin: Though primarily used for different therapeutic purposes, it shares some structural similarities with WL-328811.

Uniqueness

WL-328811 is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.

Conclusion

WL-328811 is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and interaction with nuclear receptor ROR-gamma make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-2-15-8(14)5-16-7-4-3-6-10(9(7)11)13-17-12-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCKOXMMPDSQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=NSN=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29123-12-4
Record name Acetic acid, 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29123-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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